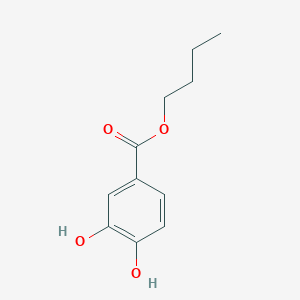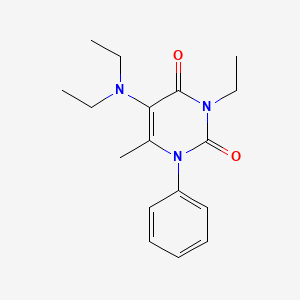
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-uracil, the synthetic route may involve the following steps:
Nitration: Introduction of nitro groups to the uracil ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of ethyl and methyl groups to specific positions on the uracil ring.
Amination: Introduction of the diethylamino group.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and iron (Fe²⁺) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted uracil derivatives.
Aplicaciones Científicas De Investigación
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer agents.
Biology: It may be used in studies related to nucleic acid metabolism and enzyme interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit specific enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
6-Methyluracil: Used in various biochemical studies.
2-Thiouracil: Known for its antiviral properties.
Uniqueness
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
32150-52-0 |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
5-(diethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)20(14-11-9-8-10-12-14)17(22)19(7-3)16(15)21/h8-12H,5-7H2,1-4H3 |
Clave InChI |
NLGFLXKEBMNEDE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


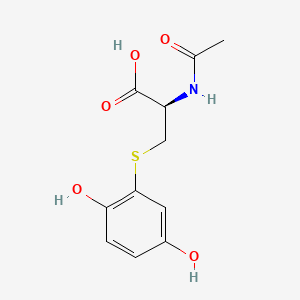
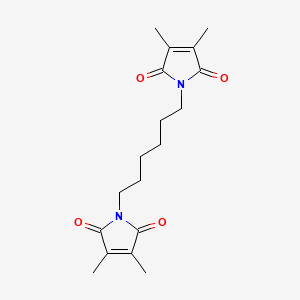



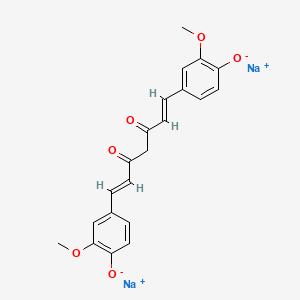



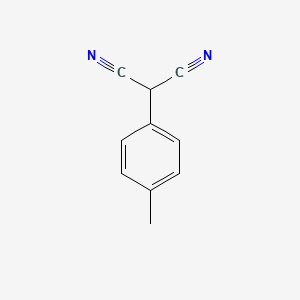
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

